molecular formula C7H14F2O B2560779 (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248187-06-4

(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Cat. No.: B2560779
CAS No.: 2248187-06-4
M. Wt: 152.185
InChI Key: ZIUKMQWWDACABI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is an organic compound with a unique structure characterized by the presence of two fluorine atoms and three methyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,3-trimethylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: The major products include 4,4-difluoro-2,3,3-trimethylbutanal or 4,4-difluoro-2,3,3-trimethylbutanone.

    Reduction: The major product is 4,4-difluoro-2,3,3-trimethylbutane.

    Substitution: The products depend on the substituent introduced, such as 4,4-difluoro-2,3,3-trimethylbutyl iodide.

Scientific Research Applications

(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4,4-Difluoro-2,3,3-trimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    (2R)-4,4-Difluoro-2,3,3-trimethylbutanal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

    (2R)-4,4-Difluoro-2,3,3-trimethylbutanone:

Uniqueness

(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is unique due to the combination of its fluorinated and hydroxyl functional groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2R)-4,4-difluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUKMQWWDACABI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.